1,3-Bis(bromomethyl)-5-methylbenzene

Catalog No.
S665729
CAS No.
19294-04-3
M.F
C9H10Br2
M. Wt
277.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(bromomethyl)-5-methylbenzene

CAS Number

19294-04-3

Product Name

1,3-Bis(bromomethyl)-5-methylbenzene

IUPAC Name

1,3-bis(bromomethyl)-5-methylbenzene

Molecular Formula

C9H10Br2

Molecular Weight

277.98 g/mol

InChI

InChI=1S/C9H10Br2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4H,5-6H2,1H3

InChI Key

AKDWRXXKHRUFMS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)CBr)CBr

Canonical SMILES

CC1=CC(=CC(=C1)CBr)CBr

1,3-Bis(bromomethyl)-5-methylbenzene, also known as m-α,α'-dibromo-m-xylene, is an aromatic compound with the molecular formula C8H8Br2C_8H_8Br_2 and a molecular weight of approximately 263.957 g/mol. Its structure features a benzene ring substituted with two bromomethyl groups at the 1 and 3 positions and a methyl group at the 5 position. This compound is characterized by its reactivity due to the presence of bromine atoms, which can participate in various

1,3-Bis(bromomethyl)-5-methylbenzene can undergo several types of reactions:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Cross-Coupling Reactions: It is suitable for reactions like Suzuki and Stille coupling, where it can react with organometallic reagents to form biaryl compounds.
  • Elimination Reactions: Under certain conditions, it may undergo elimination reactions to form alkenes.

Several methods can be employed to synthesize 1,3-bis(bromomethyl)-5-methylbenzene:

  • Bromomethylation of m-Xylene: The most common method involves treating m-xylene with formaldehyde and hydrobromic acid under controlled conditions. This process selectively introduces bromomethyl groups at the desired positions on the aromatic ring.
  • Electrophilic Aromatic Substitution: Another approach could involve bromination followed by methylation, although this may require careful control of reaction conditions to avoid polysubstitution.

1,3-Bis(bromomethyl)-5-methylbenzene finds utility in several areas:

  • Organic Synthesis: It serves as an important building block in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Compounds derived from it may be explored for potential pharmaceutical applications due to their biological activity.
  • Material Science: Its derivatives may be used in the development of new materials with specific properties.

Research on the interactions of 1,3-bis(bromomethyl)-5-methylbenzene with other chemical species is essential for understanding its reactivity and potential applications. Studies typically focus on its behavior in various coupling reactions and its ability to form stable complexes with metals in catalysis. Additionally, investigations into its interactions with biological targets could provide insights into its pharmacological potential.

Similar Compounds: Comparison

Several compounds are structurally similar to 1,3-bis(bromomethyl)-5-methylbenzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Bromo-3,5-bis(bromomethyl)benzeneC9H10Br3Contains three bromine atoms; more reactive
3,5-Bis(bromomethyl)tolueneC9H10Br2Similar structure but with a different methyl position
1,4-Bis(bromomethyl)benzeneC9H10Br2Different substitution pattern on the benzene ring

These compounds share similarities in their brominated structures but differ in their substitution patterns and reactivity profiles. The unique arrangement of substituents in 1,3-bis(bromomethyl)-5-methylbenzene contributes to its specific chemical behavior and potential applications in organic synthesis .

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (11.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

19294-04-3

Wikipedia

3,5-Bis(bromomethyl)toluene

Dates

Modify: 2023-08-15

Explore Compound Types